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Compound of Interest

Compound Name: 5-Chloro-2-methylaniline

Cat. No.: B043014 Get Quote

A comprehensive analysis of the acute toxicity, genotoxicity, and metabolic pathways of six

chlorotoluidine isomers reveals significant differences in their toxicological profiles. This guide

provides researchers, scientists, and drug development professionals with a comparative

overview of 2-chloro-6-methylaniline, 3-chloro-2-methylaniline, 3-chloro-4-methylaniline, 4-

chloro-2-methylaniline, 5-chloro-2-methylaniline, and 6-chloro-2-methylaniline, supported by

experimental data and detailed methodologies.

The isomeric position of the chlorine and methyl groups on the aniline ring profoundly

influences the toxicological properties of chlorotoluidines. Understanding these differences is

crucial for risk assessment and the development of safer chemical analogues. This guide

synthesizes available data on their acute toxicity, genotoxic potential, and metabolic activation,

providing a framework for informed decision-making in research and development.

Acute Toxicity Profile
The acute oral toxicity of chlorotoluidine isomers, as indicated by their LD50 values in rats,

varies considerably. The LD50 is the dose of a substance that is lethal to 50% of a test

population. A lower LD50 value indicates higher acute toxicity.
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Isomer CAS Number Oral LD50 (Rat)
GHS Classification
(Acute Oral)

2-Chloro-6-

methylaniline
87-63-8 No data available Toxic if swallowed[1]

3-Chloro-2-

methylaniline
87-60-5 574 - 754 mg/kg[2][3]

Harmful if

swallowed[4]

3-Chloro-4-

methylaniline
95-74-9 340 - 655 mg/kg[5][6] Toxic if swallowed

4-Chloro-2-

methylaniline
95-69-2 ~100 mg/kg (ATE)[7] Toxic if swallowed

5-Chloro-2-

methylaniline
95-79-4 464 mg/kg[8]

Harmful if

swallowed[8]

6-Chloro-2-

methylaniline
Not explicitly found No data available No data available

ATE: Acute Toxicity Estimate. Data for 6-chloro-2-methylaniline was not readily available in the

searched literature.

Based on the available data, 4-chloro-2-methylaniline appears to be the most acutely toxic

isomer by oral administration, followed by 3-chloro-4-methylaniline. In contrast, 3-chloro-2-

methylaniline and 5-chloro-2-methylaniline exhibit lower acute oral toxicity. For 2-chloro-6-

methylaniline, while a specific LD50 value is not available, its GHS classification indicates

significant toxicity.

Genotoxicity
The genotoxic potential of chlorotoluidine isomers, or their ability to damage genetic material, is

a critical toxicological endpoint. Several isomers have been investigated for mutagenicity,

primarily through the bacterial reverse mutation assay (Ames test) and other in vivo assays.

2-Chloro-6-methylaniline: This isomer is suspected of causing genetic defects.[1]
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3-Chloro-2-methylaniline: Showed positive results for mutagenicity in mice, where it

significantly depressed testicular DNA synthesis.[4]

4-Chloro-2-methylaniline (p-Chloro-o-toluidine): Has yielded variable results in bacterial

mutagenicity tests.[9] However, it has been positive in most mammalian genotoxicity tests.[9]

Other Isomers: Comprehensive and comparative genotoxicity data for 3-chloro-4-

methylaniline, 5-chloro-2-methylaniline, and 6-chloro-2-methylaniline are limited in the

reviewed literature.

The available evidence suggests that several chlorotoluidine isomers possess genotoxic

activity, a concern that is often linked to their carcinogenic potential.

Metabolic Activation and Mechanism of Toxicity
The toxicity of many aromatic amines, including chlorotoluidines, is dependent on their

metabolic activation to reactive intermediates. A key step in this process is N-hydroxylation,

catalyzed by cytochrome P450 enzymes in the liver. The resulting N-hydroxyarylamines can be

further metabolized to highly reactive nitrenium ions that can bind to cellular macromolecules

like DNA, leading to mutations and cellular damage.

Another significant toxic effect associated with some chlorotoluidine isomers is

methemoglobinemia.[2][10] This condition occurs when the iron in hemoglobin is oxidized from

the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively.

This can lead to cyanosis and, in severe cases, life-threatening hypoxia. The formation of N-

hydroxy metabolites is also implicated in the induction of methemoglobinemia.
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Figure 1: Generalized metabolic pathway of chlorotoluidines.

Experimental Protocols
The following are summaries of standard protocols used to assess the toxicity of chemical

substances like chlorotoluidine isomers.

Acute Oral Toxicity (LD50) - OECD Test Guideline 425
This method, also known as the Up-and-Down Procedure, is used to determine the median

lethal dose (LD50) of a substance when administered orally.

Animal Selection: Typically, a single sex (usually female) of a rodent species (e.g., rats) is

used.

Dosing: Animals are dosed one at a time. The first animal receives a dose that is the best

estimate of the LD50.
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Dose Adjustment: If an animal survives, the dose for the next animal is increased by a fixed

factor. If an animal dies, the dose for the next animal is decreased by the same factor.

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on

the pattern of survivals and deaths.

Start: Select initial dose

Dose one animal

Observe for 14 days

Outcome?

Increase dose for next animal

Survives

Decrease dose for next animal

Dies

Calculate LD50

Stopping criteria met

Click to download full resolution via product page

Figure 2: Workflow for LD50 determination using the Up-and-Down Procedure.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
Test Guideline 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
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Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for an amino acid (e.g., histidine or tryptophan) are used. These strains have

mutations that make them unable to synthesize the required amino acid.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.

Exposure: The tester strains are exposed to various concentrations of the test substance on

a minimal agar plate that lacks the required amino acid.

Incubation: The plates are incubated for 48-72 hours.

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to

synthesize the amino acid will grow and form colonies. A significant, dose-dependent

increase in the number of revertant colonies compared to the negative control indicates a

mutagenic effect.

In Vivo Mammalian Alkaline Comet Assay - OECD Test
Guideline 489
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells from

animal tissues.

Animal Dosing: Rodents are treated with the test substance, typically via the intended route

of human exposure.

Tissue Collection: After a defined exposure period, various tissues of interest are collected.

Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

Embedding in Agarose: The cells are embedded in a thin layer of low-melting-point agarose

on a microscope slide.

Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones,

leaving the DNA as nucleoids.
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Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis

buffer to unwind the DNA and then subjected to an electric field.

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a

microscope.

Analysis: Damaged DNA (containing strand breaks) migrates further in the electric field,

forming a "comet tail." The intensity of the tail relative to the head is proportional to the

amount of DNA damage.

Conclusion
The comparative toxicity of chlorotoluidine isomers is a complex issue influenced by the

specific arrangement of substituents on the aromatic ring. This guide highlights the significant

differences in acute toxicity and genotoxic potential among the isomers for which data is

available. The primary mechanism of toxicity for these compounds involves metabolic

activation to reactive intermediates that can cause DNA damage and other cellular injuries. The

provided experimental protocols offer a standardized approach for further toxicological

evaluation. For isomers with limited data, further investigation is warranted to fully characterize

their toxicological profiles and ensure a comprehensive understanding of their potential risks to

human health and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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